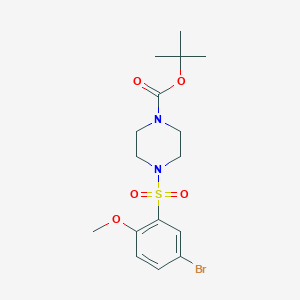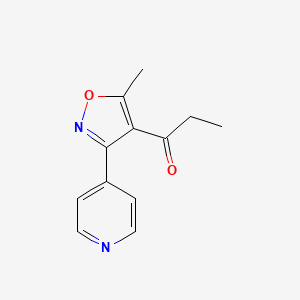
1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one
Descripción general
Descripción
The compound “1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one” is also known as “(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol” with a CAS number of 1159251-58-7 . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: "CC1=C(C(=NO1)C2=CC=NC=C2)CO" . This indicates that the molecule contains an isoxazole ring with a methyl group at the 5th position and a pyridinyl group at the 3rd position. The isoxazole ring is also attached to a methanol group.Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Functionalised Isoxazoles
Research has explored the synthesis of highly functionalised isoxazoles using derivatives similar to 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one. These compounds serve as scaffolds for creating various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ruano, Fajardo, & Martín, 2005).
Lactonization in Organic Synthesis
Studies have utilized derivatives of 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one in the lactonization process to synthesize diverse organic compounds. This method helps in the formation of compounds like tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, showcasing the versatility of this compound in organic synthesis (Gómez-García et al., 2016).
Synthesis of Diazahomoadamantane Derivatives
The compound has been used in the synthesis of diazahomoadamantane derivatives. These derivatives have potential applications in drug development and chemical synthesis, indicating the compound’s utility in creating complex molecular structures (Kuznetsov, Mazhed, & Serova, 2010).
Glycine Transporter 1 Inhibition
In pharmacological research, structurally similar compounds have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These findings suggest potential therapeutic applications in neurological disorders, indicating the compound's relevance in neuroscience and pharmacology (Yamamoto et al., 2016).
Antimicrobial and Antitubercular Activity
Compounds related to 1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one have been studied for their antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Dave, Purohit, Akbari, & Joshi, 2007).
Photoinduced Tautomerization
Research on pyridine derivatives has demonstrated their ability to undergo photoinduced tautomerization. This property is significant in the study of photophysics and photochemistry, providing insights into the behavior of these compounds under light exposure (Vetokhina et al., 2012).
Corrosion Inhibition
Pyridine derivatives have been evaluated as corrosion inhibitors. This application is crucial in industrial chemistry, where these compounds can protect metals from corrosion, extending their lifespan in harsh environments (Ansari, Quraishi, & Singh, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-10(15)11-8(2)16-14-12(11)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCYHJRUBHASIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(ON=C1C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-pyridin-4-ylisoxazol-4-yl)-propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



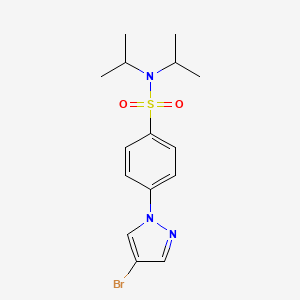
![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)
![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)
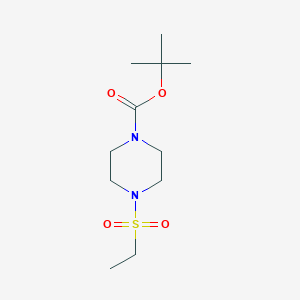
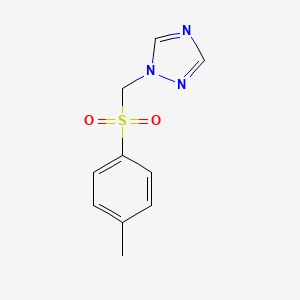

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)
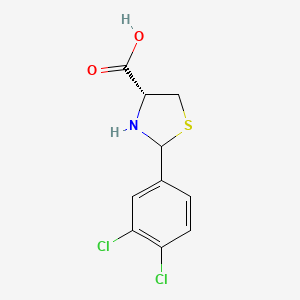
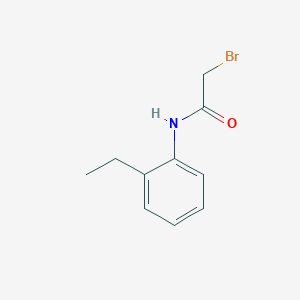
![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
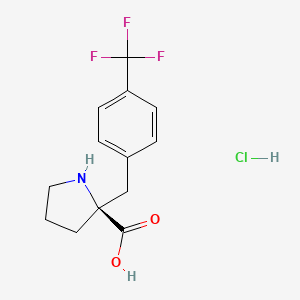
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)
